
(E)-ethyl 3-(pyridin-4-yl)acrylate
Overview
Description
(E)-Ethyl 3-(pyridin-4-yl)acrylate (CAS: 24489-96-1) is a pyridine-based acrylate ester characterized by its α,β-unsaturated carbonyl structure and a pyridin-4-yl substituent. It serves as a versatile building block in organic synthesis, particularly in pharmaceutical and materials science applications. The compound is commercially available with purities ranging from 95% to 98%, supplied by vendors such as Capotchem, Bocsci, and Manchester Organics . Its synthesis typically involves palladium-catalyzed cross-coupling or hydrogenation reactions, as evidenced by its use in generating derivatives like ethyl 3-(pyridin-4-yl)propanoate via catalytic hydrogenation .
Mechanism of Action
Target of Action
The primary target of (E)-Ethyl 3-(pyridin-4-yl)acrylate is PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase) . This enzyme plays a crucial role in the regulation of glycolysis, a metabolic pathway that is essential for cellular energy production.
Mode of Action
This compound acts as an inhibitor of PFKFB3 . By binding to this enzyme, it reduces glycolytic flux and suppresses glucose uptake . This interaction leads to a decrease in the energy supply within the cell, particularly in cells that rely heavily on glycolysis for energy production, such as cancer cells .
Biochemical Pathways
The compound primarily affects the glycolysis pathway . By inhibiting PFKFB3, it disrupts the balance of fructose 2,6-bisphosphate, a potent activator of phosphofructokinase-1 (PFK-1), the enzyme that controls the rate of glycolysis . This disruption leads to a decrease in glycolytic flux, thereby reducing the rate at which glucose is metabolized for energy production .
Result of Action
The inhibition of PFKFB3 by this compound leads to a reduction in glycolytic flux and glucose uptake . This results in a decrease in the energy supply within the cell, which can be particularly detrimental to cells that rely heavily on glycolysis for energy production, such as cancer cells . As a result, the compound is selectively cytostatic to transformed cells and can suppress the growth of established tumors .
Biochemical Analysis
Biochemical Properties
(E)-Ethyl 3-(pyridin-4-yl)acrylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain oxidoreductases and transferases, influencing their activity. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and van der Waals forces .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of key signaling molecules such as kinases and phosphatases, leading to altered cellular responses. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby impacting cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context. For instance, it may inhibit certain enzymes by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their activity. These interactions can lead to changes in gene expression and subsequent cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under inert atmosphere and room temperature conditions. Prolonged exposure to certain environmental factors may lead to its degradation, affecting its efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced enzyme activity or improved cellular function. At higher doses, it can lead to toxic or adverse effects, including enzyme inhibition and cellular damage. These threshold effects are critical for determining the safe and effective dosage range for experimental and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites. These interactions can affect metabolic flux and alter the levels of specific metabolites within cells. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be transported into cells via membrane transporters and subsequently bind to intracellular proteins that direct its distribution .
Biological Activity
(E)-ethyl 3-(pyridin-4-yl)acrylate, a compound with the CAS number 24489-96-1, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a pyridine ring attached to an ethyl acrylate moiety. Its structure can be represented as follows:
The primary target of this compound is PFKFB3 (6-phosphofructo-2-kinase/fructose-2,6-bisphosphatase) . This compound acts as an inhibitor of PFKFB3 , leading to significant effects on the glycolysis pathway. The inhibition results in a reduction in glycolytic flux and glucose uptake, which can have implications for cancer metabolism and other metabolic disorders.
Biological Activities
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Anticancer Activity :
- Research indicates that this compound exhibits potential anticancer properties by modulating key metabolic pathways involved in tumor growth. The inhibition of PFKFB3 leads to decreased energy production in cancer cells, thereby hindering their proliferation.
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Cellular Effects :
- The compound influences various cellular processes, including cell signaling pathways and gene expression. It has been shown to modulate the activity of kinases and phosphatases, affecting cellular responses and metabolism.
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Interaction with Biomolecules :
- This compound interacts with several enzymes and proteins, influencing their activity through non-covalent interactions such as hydrogen bonding and van der Waals forces.
Case Studies
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Study on Cancer Cell Lines :
- A study evaluated the effect of this compound on various cancer cell lines. Results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating significant potency against specific types of cancer cells.
- Molecular Docking Studies :
Data Summary
Biological Activity | Mechanism | Target | Effect |
---|---|---|---|
Anticancer | Inhibition | PFKFB3 | Reduced glycolytic flux |
Cellular Metabolism | Modulation | Various enzymes | Altered signaling pathways |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (E)-ethyl 3-(pyridin-4-yl)acrylate, and how can purity be optimized?
The compound is typically synthesized via Knoevenagel condensation between pyridine-4-carbaldehyde and ethyl malonate, catalyzed by piperidine or ammonium acetate under reflux conditions . Purification often involves column chromatography using silica gel with ethyl acetate/hexane gradients. Purity (>97%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and NMR (e.g., absence of residual aldehyde protons at δ 9.5–10 ppm) .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- 1H/13C NMR : Key signals include the vinyl proton (δ 6.5–7.0 ppm, doublet, J = 16 Hz) and pyridinium protons (δ 8.5–8.7 ppm). The ester carbonyl appears at ~170 ppm in 13C NMR .
- IR : Stretching vibrations for C=O (1720–1740 cm⁻¹) and conjugated C=C (1630–1650 cm⁻¹) confirm the acrylate structure .
- Mass Spectrometry : ESI-MS typically shows [M+H]+ at m/z 178.1 .
Q. How does the stereochemistry (E/Z) of the acrylate group influence reactivity?
The (E)-isomer dominates due to steric hindrance between the pyridine ring and ester group in the (Z)-form. This configuration enhances conjugation, stabilizing the molecule and increasing reactivity in cycloaddition reactions (e.g., Diels-Alder) compared to (Z)-isomers .
Advanced Research Questions
Q. What crystallographic methods are suitable for resolving the supramolecular interactions of this compound derivatives?
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is standard. For example, hydrogen-bonding networks between the pyridine N and acrylate O atoms can be analyzed using OLEX2 software. Twinning and high-resolution data (≤0.8 Å) may require SHELXD for structure solution . Data validation tools like PLATON (e.g., ADDSYM for symmetry checks) ensure structural accuracy .
Q. How can contradictions in spectroscopic vs. crystallographic data be resolved?
Discrepancies (e.g., unexpected proton environments in NMR vs. SCXRD bond lengths) may arise from dynamic effects (e.g., solvent interactions in solution). Use variable-temperature NMR to assess conformational flexibility. Complement with DFT calculations (B3LYP/6-31G*) to compare theoretical and experimental geometries .
Q. What strategies enhance the compound’s utility in metal-organic frameworks (MOFs)?
Functionalize the pyridine ring with electron-withdrawing groups (e.g., -NO2) to improve coordination with metal nodes (e.g., Zn²+). Solvothermal synthesis in DMF at 100°C for 48 hours has yielded MOFs with BET surface areas >500 m²/g, confirmed by gas adsorption studies .
Q. How does protonation of the pyridine nitrogen affect the compound’s electronic properties?
Protonation (e.g., via HCl in ethanol) forms a pyridinium salt, shifting the UV-Vis absorption maximum by ~30 nm due to increased conjugation. Electrochemical studies (cyclic voltammetry at 100 mV/s in acetonitrile) reveal a 0.2 V reduction in oxidation potential, enhancing charge-transfer capabilities .
Q. Methodological Guidance
Q. What computational tools predict the compound’s reactivity in nucleophilic additions?
Gaussian 16 with M06-2X/cc-pVTZ calculates Fukui indices to identify electrophilic sites (e.g., β-carbon of acrylate). Molecular dynamics simulations (AMBER) model solvent effects on reaction pathways .
Q. How to troubleshoot low yields in cross-coupling reactions involving this compound?
Optimize palladium catalysts (e.g., Pd(PPh3)4 vs. XPhos Pd G3) and bases (K2CO3 vs. Cs2CO3). Microwave-assisted synthesis (100°C, 30 min) improves yields by 20–30% compared to conventional heating .
Q. What databases catalog derivatives of this compound for SAR studies?
The Cambridge Structural Database (CSD) lists seven derivatives, including halogenated and sulfonated variants. Use ConQuest to search for π-π stacking distances (3.4–3.8 Å) and hydrogen-bonding motifs (e.g., C=O···H-N) .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Electronic Variations
The compound’s analogs differ in pyridine substitution patterns, ester groups, or additional functional groups. Key structural variations include:
Key Observations :
- Pyridine Substitution Position : Ethyl 3-(pyridin-3-yl)acrylate (similarity 0.90) exhibits distinct electronic properties compared to the 4-pyridyl analog due to differences in nitrogen lone-pair orientation, affecting hydrogen bonding and solubility .
- Ester Group : Methyl esters (e.g., Methyl 3-(pyridin-4-yl)acrylate) generally exhibit lower lipophilicity than ethyl analogs, influencing bioavailability in drug design .
- Functional Groups : Chloro or methoxy substituents (e.g., in (E)-Methyl 3-(5-methoxypyridin-3-yl)acrylate) enhance electron-withdrawing effects, altering reactivity in cross-coupling reactions .
Physicochemical Properties
- Lipophilicity: Chlorinated derivatives (e.g., (E)-Methyl 3-(4-chloropyridin-3-yl)acrylate) exhibit higher logP values compared to non-halogenated analogs, enhancing membrane permeability .
- Crystallinity : Supramolecular studies on (E)-3-(pyridin-4-yl)acrylic acid reveal robust hydrogen-bonding networks via the carboxylic acid group, a feature absent in ester derivatives like the title compound .
Properties
IUPAC Name |
ethyl (E)-3-pyridin-4-ylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-2-13-10(12)4-3-9-5-7-11-8-6-9/h3-8H,2H2,1H3/b4-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABZPCWYIRGIXJP-ONEGZZNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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